(7alpha)-7-tert-ButyldiMethylsilyloxy-cholest-5-en-3-one

Hydrolytic stability Protecting group strategy Multi-step synthesis

(7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one (CAS 14169-76-7; molecular formula C₃₃H₅₈O₂Si; MW 514.9) is a synthetic, TBS-protected steroid belonging to the cholest-5-en-3-one class. It is primarily utilized as a stable, protected intermediate in multi-step organic syntheses, most notably as a precursor to the clinically significant bile acid biomarker 7α-hydroxy-4-cholesten-3-one (C4).

Molecular Formula C33H58O2Si
Molecular Weight 514.9 g/mol
Cat. No. B12098577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7alpha)-7-tert-ButyldiMethylsilyloxy-cholest-5-en-3-one
Molecular FormulaC33H58O2Si
Molecular Weight514.9 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(=O)C4)C)O[Si](C)(C)C(C)(C)C)C
InChIInChI=1S/C33H58O2Si/c1-22(2)12-11-13-23(3)26-14-15-27-30-28(17-19-33(26,27)8)32(7)18-16-25(34)20-24(32)21-29(30)35-36(9,10)31(4,5)6/h21-23,26-30H,11-20H2,1-10H3
InChIKeyCNBLTHBPVHYRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: (7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one as a Sterol Synthesis Intermediate


(7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one (CAS 14169-76-7; molecular formula C₃₃H₅₈O₂Si; MW 514.9) is a synthetic, TBS-protected steroid belonging to the cholest-5-en-3-one class. It is primarily utilized as a stable, protected intermediate in multi-step organic syntheses, most notably as a precursor to the clinically significant bile acid biomarker 7α-hydroxy-4-cholesten-3-one (C4) [1]. The compound is characterized as a white to off-white solid with a melting point of 114–118 °C and slight solubility in chloroform and DMSO . Its silyl ether modification provides substantially greater hydrolytic stability compared to trimethylsilyl (TMS) ethers, making it suitable for complex reaction sequences that would degrade less robust protecting groups [2].

Why Generic Substitution Fails for (7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one


Indiscriminate substitution with in-class analogs such as 7α-hydroxycholesterol, 7-ketocholesterol, or the unprotected 7α-hydroxy-4-cholesten-3-one is not chemically viable for targeted synthetic workflows. The unprotected 7α-hydroxyl group in related oxysterols is susceptible to unwanted oxidation, elimination, and participation in side reactions during multi-step synthesis [1]. This can lead to the formation of degradation products like cholesta-4,6-dien-3-one, severely compromising yield and purity [1]. Furthermore, the specific selection of the tert-butyldimethylsilyl (TBS) protecting group is critical; TBS ethers are approximately 10⁴ times more hydrolytically stable than the more labile trimethylsilyl (TMS) ethers, which are impractical for extended synthetic procedures [2]. The defined physicochemical properties, including a sharp melting point (114–118 °C) and controlled purity (typically ≥95%), are essential for stoichiometric calculations and reproducible outcomes in regulated analytical method development, a level of characterization absent in many crude or generic alternatives .

Quantitative Evidence Guide for Selecting (7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one


Enhanced Hydrolytic Stability of the TBS Protecting Group vs. TMS Ethers

The tert-butyldimethylsilyl (TBS) protecting group on this cholestane derivative provides a dramatic stability advantage over the commonly used trimethylsilyl (TMS) group, which is critical for its utility in multi-step synthetic pathways. The TBS ether is approximately 10⁴ times more hydrolytically stable, enabling it to survive various reaction conditions that would readily cleave a TMS ether [1]. This stability ensures the 7α-oxygenation pattern remains protected during subsequent transformations at the C3-ketone or side chain, preventing unwanted side reactions.

Hydrolytic stability Protecting group strategy Multi-step synthesis

Critical Role as a Stable Precursor to the Clinically Validated Biomarker 7α-Hydroxy-4-cholesten-3-one (C4)

This TBS-protected cholestenone serves as a strategic intermediate en route to 7α-hydroxy-4-cholesten-3-one (C4), a bile acid biosynthesis biomarker used in diagnosing irritable bowel syndrome and bile acid malabsorption [1]. In published synthetic routes to C4, the selection of a robust protecting group at the C7-position is critical to prevent elimination to the undesired cholesta-4,6-dien-3-one side product [1]. While a C7-acetate protecting group was found to fail under Oppenauer oxidation conditions, leading to decomposition, the TBS group's chemical orthogonality and stability under such conditions is a key differentiator [1].

Biomarker synthesis Bile acid metabolism Protected intermediate

Defined Physicochemical Profile and Purity for Reproducible Analytical Method Development

Reliable procurement for analytical chemistry and bioanalysis requires well-characterized materials. This compound is supplied as a white to off-white solid with a reported melting point of 114–118 °C and purity typically at 95% or higher [1]. This compares favorably to the unprotected oxidation product, 7α-hydroxy-4-cholesten-3-one, which requires precisely controlled storage conditions to prevent degradation. The defined melting point and purity profile enable accurate stoichiometric calculations for derivatization reactions, while the stability conferred by the TBS group supports long-term storage at refrigerated temperatures (2–8 °C) , reducing batch-to-batch variability in quantitative LC-MS/MS assays.

Analytical standardization Method validation Physicochemical characterization

Utility as a Key Intermediate in Deuterated Oxysterol Internal Standard Synthesis

The TBS-protected sterol scaffold is a documented intermediate in the preparation of deuterated isotopomers of 7α-hydroxycholesterol, which are critical internal standards for the accurate quantitation of oxysterols in biological matrices via isotope-dilution GC-MS or LC-MS/MS [1]. The strategic use of a silylated intermediate is crucial in these syntheses, as it protects the 7α-hydroxyl group during side-chain modification and deuterium incorporation steps. Without this protection, the hydroxyl group would interfere with key transformations, compromising the isotopic purity of the final internal standard.

Deuterated internal standard Isotope-dilution mass spectrometry Oxysterol quantitation

Chemoselective Orthogonality in Multi-Step Steroid Synthesis

The TBS group on this compound offers a critical advantage in synthetic planning through its chemoselective deprotection profile. TBS ethers can be selectively cleaved with fluoride sources (e.g., TBAF, HF·pyridine) without affecting other common protecting groups such as acetates, benzoates, or benzyl ethers [1]. This orthogonality is particularly valuable in steroid chemistry where multiple hydroxyl groups are often present. In the synthesis of 7α-hydroxy-4-cholesten-3-one from cholesterol, careful selection of protecting groups is essential; the C7-acetate group was found to be unstable under certain oxidation conditions, leading to undesired side products [2]. The TBS group's ability to withstand these conditions while remaining selectively removable at a later stage provides a distinct synthetic advantage.

Chemoselective deprotection Orthogonal protecting groups Steroid functionalization

Optimal Application Scenarios for (7α)-7-tert-Butyldimethylsilyloxy-cholest-5-en-3-one


Multi-Step Chemical Synthesis of 7α-Hydroxy-4-cholesten-3-one (C4) Biomarker Standards

This compound is ideally suited as a key intermediate in the multi-step synthesis of high-purity 7α-hydroxy-4-cholesten-3-one (C4), a clinically validated biomarker for bile acid malabsorption and irritable bowel syndrome [1]. The robust TBS protecting group at the C7-position prevents elimination side reactions during C3-functionalization, enabling regioselective C3-allylic oxidation to afford the desired 3-keto-7α-hydroxy-Δ4-steroid backbone [1]. Laboratories synthesizing C4 reference standards for diagnostic assay development should procure this protected intermediate to avoid the documented formation of the undesired cholesta-4,6-dien-3-one byproduct that plagues alternative protecting group strategies [1].

Synthesis of Deuterated Internal Standards for Quantitative Oxysterol LC-MS/MS Analysis

The compound serves as a strategic building block for preparing deuterium-labeled 7α-hydroxycholesterol isotopomers used as internal standards in isotope-dilution mass spectrometry assays [2]. The TBS protection of the 7α-hydroxyl group is essential for clean incorporation of deuterium labels at specific positions (e.g., [2,2,3,4,4,6-²H₆]) during side-chain modification steps, ensuring high isotopic purity [2]. This application is critical for clinical metabolomics laboratories quantifying oxysterols as biomarkers for bile acid synthesis disorders and cardiovascular disease risk [3].

Enzymatic and Metabolic Pathway Studies of Sterol 12α-Hydroxylase (CYP8B1)

Following chemoselective deprotection with fluoride reagents (e.g., TBAF in THF), the resulting 7α-hydroxy-4-cholesten-3-one serves as the physiological substrate for cytochrome P450 8B1 (CYP8B1), the oxysterol 12α-hydroxylase enzyme implicated in obesity and cardiovascular health [1]. Researchers studying bile acid biosynthesis regulation, metabolic disease mechanisms, or screening for CYP8B1 inhibitors can use this compound as a stable, storable precursor to prepare the active substrate on demand, avoiding the stability issues associated with direct storage of the unprotected oxysterol [1].

Development and Validation of LC-MS/MS Methods for Bile Acid Pathway Biomarkers

The compound's well-defined physical properties (mp 114–118 °C, controlled purity ≥95%) and documented stability under refrigerated storage make it a reliable reference material for method development and validation. Analytical chemists developing quantitative LC-MS/MS assays for 7α-hydroxy-4-cholesten-3-one in serum or plasma can use this protected precursor to generate calibration standards and quality control samples with precise stoichiometric control [3]. The stability of the TBS group during long-term storage ensures batch-to-batch consistency, a critical requirement for regulated bioanalytical method validation.

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